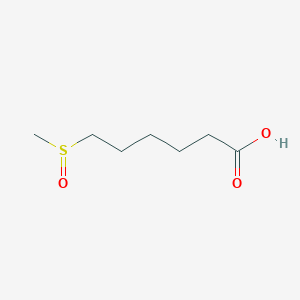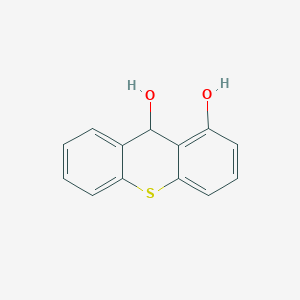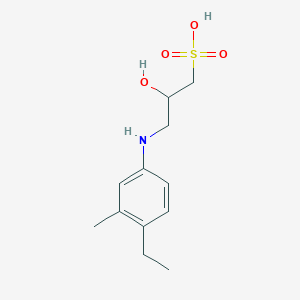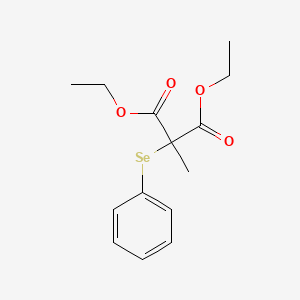
Diethyl methyl(phenylselanyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(phenylselanyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as methyl iodide, to introduce the methyl group. The phenylselanyl group can be introduced through a subsequent reaction with phenylselenyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(phenylselanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or other selenium-containing species.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to the formation of various esters or amides .
Scientific Research Applications
Diethyl methyl(phenylselanyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research explores its potential as a precursor for selenium-based drugs with antioxidant and anticancer properties.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of diethyl methyl(phenylselanyl)propanedioate involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function. These interactions contribute to its potential therapeutic effects, such as antioxidant and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl methyl(phenylselanyl)propanedioate.
Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the presence of both ester and phenylselanyl groups.
Properties
CAS No. |
150194-66-4 |
|---|---|
Molecular Formula |
C14H18O4Se |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
diethyl 2-methyl-2-phenylselanylpropanedioate |
InChI |
InChI=1S/C14H18O4Se/c1-4-17-12(15)14(3,13(16)18-5-2)19-11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
XHKSJVXDPGXSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
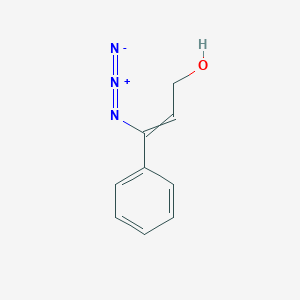
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
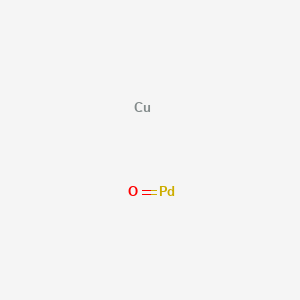
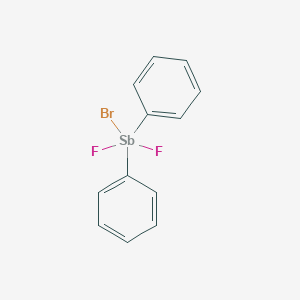

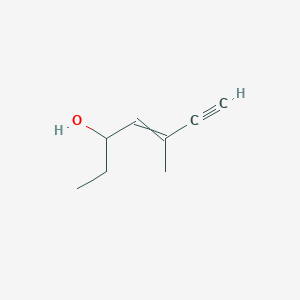
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

